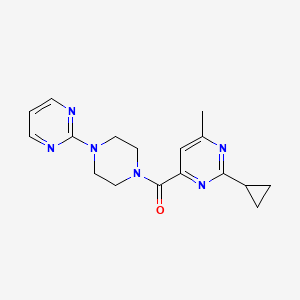![molecular formula C17H12F4N4O B2745888 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-08-6](/img/structure/B2745888.png)
1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of fluorophenyl and trifluoromethylphenyl groups suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It would have a central 1,2,4-triazole ring, with the various phenyl and trifluoromethylphenyl groups attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating methyl group. The presence of the nitrogen atoms in the 1,2,4-triazole ring could also make it a potential site for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and could also affect its polarity and solubility .Scientific Research Applications
Medicine: Antimicrobial Agents
This compound shows promise in the medical field as a potential antimicrobial agent. Research indicates that derivatives of this compound can act as potent growth inhibitors of drug-resistant bacteria, such as MRSA . These derivatives have been studied for their minimum inhibitory concentrations (MICs), which are quite low, suggesting strong antibacterial properties. Further studies are needed to explore their full potential as novel antibiotics to tackle antibiotic-resistant infections.
Agriculture: Agrochemicals
In agriculture, the compound’s derivatives are valuable as intermediates in the synthesis of agrochemicals . These agrochemicals can include pesticides or herbicides, where the compound’s properties may be harnessed to control pests and weeds, thereby improving crop yields and food production efficiency.
Material Science: OLEDs
The compound’s derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) . By modifying the substituents on the compound, researchers can regulate emission colors and photoluminescence quantum efficiencies, which are crucial for the performance of OLEDs. This application is particularly relevant for the creation of displays with high color fidelity and energy efficiency.
Environmental Science: Isocyanate Derivatives
In environmental science, the compound’s derivatives, specifically isocyanate derivatives, are used in various applications. These derivatives can be employed in the synthesis of polymers and other materials that may have environmental remediation properties, such as absorbing pollutants or breaking down harmful substances .
Pharmaceutical Research: Drug Development
The compound is also significant in pharmaceutical research, where it serves as a precursor in the synthesis of various drug candidates. For example, it has been linked to the development of new analgesic drugs, as some derivatives show binding affinity to prostaglandin E synthase, which is a target for pain relief medications .
Chemical Synthesis: Organic Synthesis Intermediates
Lastly, the compound is a crucial intermediate in organic synthesis . It can be used to create a wide array of chemical products, including other pharmaceuticals, dyes, and specialty chemicals. Its versatility in chemical reactions makes it a valuable asset in the chemist’s toolkit for developing new compounds and materials.
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQVFOURMXFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


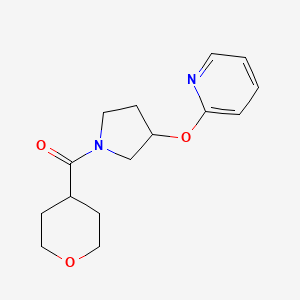
![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)
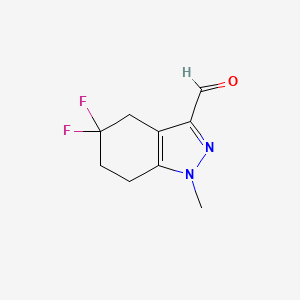
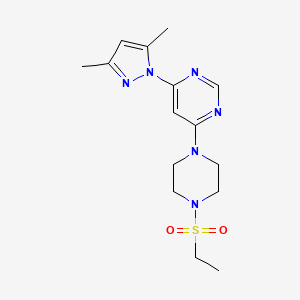
![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)

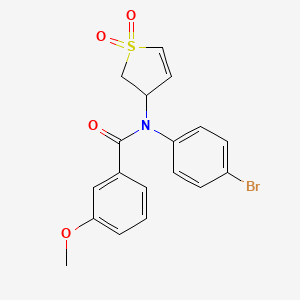
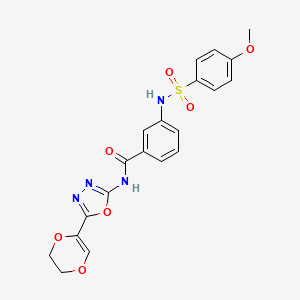
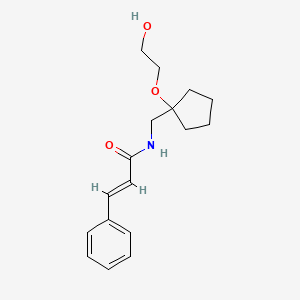

![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745827.png)
